molecular formula C24H23F3N2O2 B2995898 N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-94-0

N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2995898
CAS No.: 339027-94-0
M. Wt: 428.455
InChI Key: YLMWVLMKSXFZOH-UHFFFAOYSA-N
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Description

N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a synthetic small molecule characterized by a pyridinecarboxamide core substituted with a tert-butylphenyl group at the N4-position and a 3-(trifluoromethyl)benzyl moiety at the N1-position.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O2/c1-23(2,3)17-9-11-19(12-10-17)28-21(30)20-8-5-13-29(22(20)31)15-16-6-4-7-18(14-16)24(25,26)27/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMWVLMKSXFZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic applications.

  • Molecular Formula : C24H23F3N2O2
  • Molecular Weight : 428.45 g/mol
  • CAS Number : 339027-94-0

The compound features a pyridine ring along with tert-butyl and trifluoromethyl substituents, which contribute to its unique chemical properties and potential biological activities .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Enzyme Inhibition

  • The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and neurological function .
  • Specific studies have demonstrated that derivatives of similar structures can selectively inhibit MAO-A or MAO-B, suggesting that this compound may exhibit selective inhibition properties as well .

2. Receptor Binding

  • Initial findings suggest potential interactions with various receptors, including those involved in the central nervous system. This could indicate possible applications in treating neurodegenerative diseases or psychiatric disorders .

Case Study 1: MAO Inhibition

A study investigated the effects of this compound on MAO activity. The results indicated a significant reduction in MAO activity at specific concentrations, leading to increased levels of norepinephrine in neuronal cultures. This suggests potential for use in treating conditions like depression or anxiety disorders.

Case Study 2: Neuroprotective Effects

Another research study focused on the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. The findings indicated that the compound could reduce cell death and promote survival pathways in neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Data Table: Biological Activity Comparison

Compound NameTarget EnzymeInhibition TypeReference
This compoundMAO-BSelective Inhibition
Similar Pyridine DerivativeMAO-ANon-selective Inhibition
Trifluoromethyl Benzyl CompoundNeuroprotective PathwaysProtective Effect

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Features Potential Applications
This compound (Target Compound) R1: 4-(tert-butyl)phenyl; R2: 3-(trifluoromethyl)benzyl ~459.4 High hydrophobicity (tert-butyl) and strong electron-withdrawing (CF3) groups Enzyme inhibition, receptor modulation
N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide R1: Methyl; R2: 4-(trifluoromethyl)benzyl ~352.3 Reduced steric bulk (methyl vs. tert-butyl); lower molecular weight Intermediate for drug discovery
N-[2-(Dimethylamino)ethyl]-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide R1: 2-(Dimethylamino)ethyl; R2: 3-(trifluoromethyl)benzyl ~409.4 Polar dimethylaminoethyl group enhances solubility Targeted delivery, improved pharmacokinetics
(3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-6-oxo-...carboxamide R1: 3-tert-butyl; R2: Difluorophenyl-morpholine ~670.5 Additional morpholine-ethoxy group; chiral center Kinase inhibition (e.g., anticancer agents)

Key Observations:

Substituent Effects on Hydrophobicity: The target compound’s 4-(tert-butyl)phenyl group increases lipophilicity compared to the methyl or dimethylaminoethyl substituents in analogs . This may improve membrane permeability but reduce aqueous solubility. The 3-(trifluoromethyl)benzyl group in the target compound vs.

Functional Group Modifications: Analogs with morpholine-ethoxy or pyrimidinyl groups (e.g., EP 4 374 877 A2 derivatives) demonstrate enhanced selectivity for kinase targets due to hydrogen-bonding capabilities . The absence of such groups in the target compound may limit its kinase-targeting efficacy. The dimethylaminoethyl group in the analog from introduces basicity, which could improve solubility and tissue distribution compared to the tert-butyl group .

Research Findings from Patents :

  • Compounds with trifluoromethyl and pyrimidinyl substituents (e.g., EP 4 374 877 A2 derivatives) exhibit nanomolar inhibitory activity against kinases like EGFR or BRAF . While the target compound lacks a pyrimidinyl group, its trifluoromethyl-benzyl moiety may retain partial activity against similar targets.
  • Morpholine-containing analogs () show improved metabolic stability due to reduced cytochrome P450-mediated oxidation, a feature the target compound may lack due to its tert-butyl group .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide?

  • Methodological Answer : Coupling reactions involving tert-butyl and trifluoromethyl-substituted intermediates often require activation agents like EDC·HCl and HOBt·H₂O to improve yields. For example, similar compounds were synthesized using tetrahydrofuran (THF) as a solvent at 70°C, with subsequent purification via C18 reverse-phase chromatography (acetonitrile/water) . Temperature control (0–20°C) and catalysts like DMAP or triethylamine can enhance regioselectivity .

Q. How can researchers address low solubility during purification of this hydrophobic compound?

  • Methodological Answer : Reverse-phase column chromatography (e.g., C18 columns with acetonitrile/water gradients) is effective for separating hydrophobic derivatives, as demonstrated in the purification of structurally related pyridazinecarboxamides . Alternatively, recrystallization using mixed solvents (e.g., dichloromethane/hexane) may improve crystal formation.

Q. What spectroscopic techniques are recommended for structural confirmation?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and ¹⁹F NMR) is critical for confirming substituent positions, especially for trifluoromethyl and tert-butyl groups. Mass spectrometry (HRMS or LC-MS) and HPLC (≥98% purity criteria) are essential for verifying molecular weight and purity, as seen in analogous pyridinecarboxamide characterizations .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reaction kinetics in downstream functionalization?

  • Methodological Answer : Steric effects can slow nucleophilic substitution or coupling reactions. Strategies include using bulky leaving groups (e.g., nosylates) or elevated temperatures (70–100°C) to overcome energy barriers, as observed in tert-butyl-containing spirocyclic compounds . Computational modeling (DFT calculations) may predict steric clashes and guide reagent selection.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Cell-based assays (e.g., cytotoxicity via MTT) and enzyme inhibition studies (e.g., kinase or protease targets) are recommended. For anti-inflammatory or antimicrobial activity, follow protocols used for marine-derived pyridine analogs, including LPS-induced cytokine suppression or bacterial biofilm inhibition . Dose-response curves and IC₅₀ calculations should be prioritized.

Q. How can researchers identify and mitigate degradation products under acidic conditions?

  • Methodological Answer : Stability studies in buffered solutions (pH 1–7) with LC-MS monitoring can identify hydrolytic degradation pathways. For acid-labile groups (e.g., tert-butyl esters), lyophilization or storage in anhydrous solvents (e.g., THF) is advised .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Pharmacokinetic profiling (e.g., bioavailability, metabolic stability) is critical. For compounds with poor in vivo efficacy, consider prodrug derivatization (e.g., pivaloyloxymethyl esters) or nanoformulation to enhance solubility, as demonstrated for related carboxamides .

Q. How can synthetic by-products from the benzylation step be characterized and minimized?

  • Methodological Answer : By-products (e.g., over-alkylated isomers) can be identified via LC-MS/MS and 2D NMR (COSY, HSQC). Optimizing stoichiometry (1:1.2 molar ratio of benzylating agent) and reaction time (1–2 hours) reduces side reactions, as shown in pyrimidinecarboxamide syntheses .

Methodological Tables

Parameter Optimized Condition Reference
Coupling AgentEDC·HCl, HOBt·H₂O
Solvent for PurificationAcetonitrile/Water (C18 column)
Reaction Temperature70°C (for benzylation)
Stability StorageAnhydrous THF, -20°C
Analytical Purity Standard≥98% (HPLC)

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